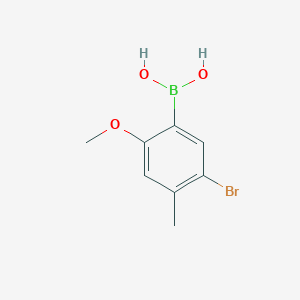

Acide 5-bromo-2-méthoxy-4-méthylphénylboronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related boronic acid compounds often involves palladium-catalyzed cross-coupling reactions. For instance, the stereoselective synthesis of conjugated alkadienoates has been achieved using 1-alkenylboronates, which are closely related to the compound, in the presence of palladium catalysts.Molecular Structure Analysis

The molecular weight of 5-Bromo-2-methoxy-4-methylphenylboronic acid is 244.88. The molecular structure of this compound can be represented by the formula C8H10BBrO3 .Chemical Reactions Analysis

Boronic acids, such as 5-Bromo-2-methoxy-4-methylphenylboronic acid, are known to participate in Suzuki cross-coupling reactions, which are used to create biaryl compounds through the reaction with aryl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their substituents . For example, the presence of a bromo substituent is electron-withdrawing, which can affect the reactivity and stability of the compound . The molecular weight of 5-Bromo-2-methoxy-4-methylphenylboronic acid is 244.88 g/mol .Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki–Miyaura

La réaction de couplage croisé de Suzuki–Miyaura (SM) est sans doute la réaction de formation de liaison carbone-carbone catalysée par un métal de transition la plus largement appliquée à ce jour . Le succès de cette réaction provient d'une combinaison de conditions de réaction exceptionnellement douces et tolérantes aux groupes fonctionnels, avec un réactif organoboronique relativement stable, facilement préparé et généralement respectueux de l'environnement . "Acide 5-bromo-2-méthoxy-4-méthylphénylboronique" peut être utilisé comme l'un de ces réactifs organoboroniques dans ces réactions.

Protodéboronation

La protodéboronation est un processus où la partie bore est éliminée d'un composé organoboronique . Ce processus n'est pas bien développé pour les esters boroniques, mais "this compound" pourrait potentiellement être utilisé en recherche pour développer de nouvelles méthodes de protodéboronation .

Hydrométhylation anti-Markovnikov des alcènes

Associé à une homologation Matteson–CH2–, "this compound" peut être utilisé dans une hydrométhylation formelle anti-Markovnikov des alcènes . Il s'agit d'une transformation précieuse mais inconnue .

Synthèse de l'indolizidine

La protodéboronation de "this compound" a été utilisée dans la synthèse totale formelle de la δ-®-conicéine et de l'indolizidine 209B .

Préparation d'hydroxyphénylnaphtols

“this compound” peut être utilisé dans la préparation d'hydroxyphénylnaphtols, qui sont des inhibiteurs de la 17ß-hydroxystéroïde déshydrogénase de type 2 .

Préparation de biarylphosphonates axiaux-chiraux

Ce composé peut également être utilisé dans la préparation de biarylphosphonates axiaux-chiraux par couplage asymétrique de Suzuki catalysé par des complexes de palladium avec des polyquinoxaline phosphines et des copolymères de polyphosphines hélicoïdalement-chiraux .

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-2-methoxy-4-methylphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . The compound, being an organoboron reagent, interacts with the palladium catalyst to form new carbon-carbon bonds .

Mode of Action

The mode of action of 5-Bromo-2-methoxy-4-methylphenylboronic acid involves two key processes: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized as it forms a new bond with the electrophilic organic groups . Following this, transmetalation occurs, where the organoboron compound (5-Bromo-2-methoxy-4-methylphenylboronic acid) transfers its organic groups from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 5-Bromo-2-methoxy-4-methylphenylboronic acid is the SM cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds, and the use of 5-Bromo-2-methoxy-4-methylphenylboronic acid in this process can lead to the formation of a variety of chemically differentiated fragments .

Pharmacokinetics

The compound’s stability, mild reaction conditions, and environmental benignity suggest that it may have favorable bioavailability .

Result of Action

The result of the action of 5-Bromo-2-methoxy-4-methylphenylboronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the creation of chemically differentiated fragments, which can be further used in various chemical syntheses .

Action Environment

The action of 5-Bromo-2-methoxy-4-methylphenylboronic acid is influenced by several environmental factors. The compound’s stability and the mildness of the reaction conditions contribute to its efficacy . Additionally, the compound is generally environmentally benign, which means it has minimal impact on the environment .

Orientations Futures

As the interest in boronic acids and their derivatives in medicinal chemistry grows, it is expected that more research will be conducted to explore their potential applications. The preparation of compounds with this chemical group is relatively simple and well known, and extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs .

Propriétés

IUPAC Name |

(5-bromo-2-methoxy-4-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELJRMLEIJXFPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)C)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513671.png)

![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2513676.png)

![N-({[(4-methylbenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2513677.png)

![N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B2513681.png)